Boc-D-N-Me-Phe DCHA

Peptide Synthesis Chemical Handling Stability

Incorporating N-methyl-D-phenylalanine into peptides often presents handling challenges with hygroscopic free acid forms, leading to weighing errors and reduced coupling efficiency. Boc-D-N-Me-Phe DCHA (CAS 102185-45-5) addresses this as a high-melting crystalline DCHA salt purpose-built for Boc-chemistry SPPS. • Crystalline solid (mp 174-178°C) ensures accurate weighing and long-term stability at 0-8°C. • Boc group enables orthogonal TFA deprotection; DCHA counterion enhances solubility in DCM/DMF. • Defined optical rotation (-24.5°) provides verifiable chiral integrity for enantiomerically pure API synthesis. Available from milligrams to bulk quantities.

Molecular Formula C27H44N2O4
Molecular Weight 460.659
CAS No. 102185-45-5
Cat. No. B564052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-N-Me-Phe DCHA
CAS102185-45-5
Molecular FormulaC27H44N2O4
Molecular Weight460.659
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2/t12-;/m1./s1
InChIKeyMFORGORUOHHLHW-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-N-Me-Phe DCHA: Peptide Synthesis Building Block


Boc-D-N-Me-Phe DCHA (N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-D-phenylalanine dicyclohexylammonium salt, CAS 102185-45-5) is a protected, non-proteinogenic amino acid derivative employed as a building block in peptide synthesis, particularly solid-phase peptide synthesis (SPPS). [1] It combines a tert-butyloxycarbonyl (Boc) N-terminal protecting group, an N-methyl substitution on the backbone amide, and the D-enantiomer of phenylalanine. The dicyclohexylammonium (DCHA) counterion is a critical formulation feature, converting the free acid form into a crystalline salt with enhanced stability and handling characteristics. This compound is specifically designed for the incorporation of N-methyl-D-phenylalanine residues into peptide chains, a modification known to impart increased resistance to proteolytic degradation and the ability to modulate peptide backbone conformation. [2]

Boc-protected N-methyl-D-phenylalanine building block
Crystalline DCHA salt for consistent handling and storage stability
Specifically designed for Boc-chemistry solid-phase peptide synthesis

Boc-D-N-Me-Phe DCHA Substitution Risks


Generic substitution among N-methyl phenylalanine building blocks is not straightforward. While a researcher may consider Boc-D-N-Me-Phe-OH (free acid, CAS 85466-66-6) or the Fmoc-protected analog (CAS 138775-05-0), these differ significantly in their physical form, stability, and deprotection compatibility, directly impacting practical laboratory workflows and the feasibility of large-scale or automated peptide synthesis. [1] The DCHA salt form of Boc-D-N-Me-Phe (CAS 102185-45-5) is a high-melting crystalline solid, offering superior storage stability and ease of handling compared to the free acid, which may be a lower-melting powder. Furthermore, the Boc/DCHA combination is a deliberate selection for Boc-chemistry SPPS, where the DCHA salt ensures optimal solubility in organic solvents used for coupling and the Boc group allows for orthogonal deprotection with trifluoroacetic acid (TFA), a process incompatible with the base-labile Fmoc protecting group used in alternative synthesis strategies. Selecting the incorrect salt form or protecting group can lead to issues with weighing accuracy, premature decomposition, or incompatibility with the chosen synthetic route, resulting in lower yields and increased purification burdens. The following evidence quantifies the specific advantages of the Boc-D-N-Me-Phe DCHA compound.

Boc-D-N-Me-Phe DCHA salt
Boc-D-N-Me-Phe-OH (free acid)
Lower melting point of the free acid may complicate gravimetric dispensing and reduce long-term storage stability, limiting direct substitution.
Boc-D-N-Me-Phe DCHA salt
Fmoc-D-N-Me-Phe-OH
Fmoc group requires basic deprotection, incompatible with acid-labile Boc-SPPS resins and linkers, making it a different synthetic route choice.

Boc-D-N-Me-Phe DCHA vs. Key Analogs


Physical Stability: Crystalline Salt vs. Free Acid

The DCHA salt formulation provides a tangible advantage in handling and long-term storage. Boc-D-N-Me-Phe DCHA (102185-45-5) is a well-defined crystalline solid with a reported melting point of 174-178°C, which is significantly higher than that of its free acid counterpart, Boc-D-N-Me-Phe-OH (85466-66-6). The free acid, lacking the DCHA counterion, is typically a powder with a substantially lower melting point range of 84.0-88.0°C. A higher melting point is a key indicator of greater crystal lattice energy, which correlates with improved physical stability, reduced hygroscopicity, and more accurate gravimetric dispensing.

Physical Stability
Head-to-head
M.p. 174–178 °C
vs. free acid 84–88 °C
Higher crystal lattice energy supports handling and weighing reproducibility.
Lot-specific review; specification context.
Peptide Synthesis Chemical Handling Stability

Enantiomeric Purity: D- vs. L-Enantiomer

For applications where stereochemistry is critical, the specific optical rotation serves as a quantitative identifier and a marker of enantiomeric purity. The D-enantiomer of this compound (Boc-D-N-Me-Phe DCHA) has a defined specific rotation of -24.5° ± 1° (c=1 in MeOH) , which is opposite in sign and of a different magnitude compared to the L-enantiomer (Boc-L-N-Me-Phe DCHA, CAS 40163-88-0), which has a reported specific rotation of +16.5° (c=1, MeOH). This difference allows for unequivocal identification and ensures the correct stereoisomer is procured for the synthesis of chiral peptides and peptidomimetics, where the biological activity is often dependent on a specific three-dimensional conformation.

Enantiomeric Purity
Head-to-head
[α]D = −24.5° (c=1, MeOH)
L-enantiomer: +16.5°
Unambiguous D-enantiomer identification for chiral SAR studies.
Optical rotation context; verify COA.
Chiral Resolution Enantiomeric Purity Optical Rotation

Solid-Phase Compatibility: DCHA Salt vs. Alternative Groups

The choice of protecting group and counterion determines the reagent's compatibility with specific peptide synthesis workflows. Boc-D-N-Me-Phe DCHA is explicitly designed for Boc-strategy SPPS, where deprotection is achieved under mild acidic conditions (e.g., 20-50% TFA in DCM). This is in direct contrast to the Fmoc-protected analog, Fmoc-D-N-Me-Phe-OH (CAS 138775-05-0), which is deprotected under basic conditions (e.g., 20% piperidine in DMF) and is thus incompatible with acid-labile resins and linkers used in Boc-SPPS. The DCHA salt form further enhances solubility in the organic solvents (e.g., DMF, DCM) typically used in Boc-SPPS, while the free acid form may exhibit different solubility profiles.

SPPS Compatibility
Class-level
Boc-chemistry
vs. Fmoc chemistry
Boc group allows acid-labile deprotection; Fmoc analog incompatible with Boc-SPPS workflows.
Synthesis route determines building block choice.
Solid-Phase Peptide Synthesis Boc Chemistry Reagent Compatibility

Boc-D-N-Me-Phe DCHA: Key Research Applications


Proteolytically Stable Peptidomimetic Synthesis

Boc-D-N-Me-Phe DCHA is a preferred building block for incorporating N-methyl-D-phenylalanine residues into peptides using Boc-chemistry solid-phase peptide synthesis. The combination of the N-methyl group and D-stereochemistry is known to confer resistance to enzymatic degradation in vivo , and this compound provides these features in a format (crystalline DCHA salt with a high melting point) that is physically robust for automated and manual synthesis workflows [1]. This makes it an ideal choice for the construction of peptidomimetic drug candidates where enhanced metabolic stability is a primary design goal.

SAR Studies of Backbone Conformation

The defined optical rotation of -24.5° for Boc-D-N-Me-Phe DCHA ensures researchers can precisely introduce a specific stereochemical constraint into a peptide chain. N-methylation of the amide nitrogen eliminates a hydrogen-bond donor and restricts the conformational freedom of the peptide backbone. This makes the compound a key tool for SAR studies aiming to investigate the bioactive conformation of a peptide ligand by systematically replacing natural L-amino acids with their N-methyl-D-amino acid counterparts to identify essential structural features for target binding and functional activity.

Enantiopure Chiral Intermediate Manufacturing

For the production of chiral pharmaceutical intermediates, the ability to verify and guarantee stereochemical integrity is paramount. Boc-D-N-Me-Phe DCHA provides a verifiable, quantifiable chiral marker through its specific optical rotation of -24.5° , which is opposite to that of the L-enantiomer. This allows for the implementation of robust in-process quality control measures. The product's commercial availability at high purities (≥98% to ≥99% by HPLC) [1] and stable, crystalline form support its use in scale-up activities, ensuring consistent and reliable material supply for the development of enantiomerically pure active pharmaceutical ingredients (APIs).

Application
Selection Property
Validation Focus
Peptidomimetic synthesis (Boc-SPPS)
Crystalline DCHA salt form
Incorporation efficiency and peptide stability assays
Backbone conformation SAR
Defined D-enantiomer optical rotation
Chiral purity and conformational constraint analysis
Chiral intermediate scale-up
Enantiomeric purity and crystalline stability
Lot-to-lot stereochemical consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-D-N-Me-Phe DCHA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.